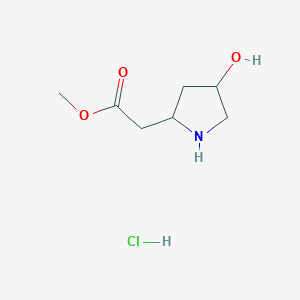

Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride

Descripción

Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate hydrochloride is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 4-position of the pyrrolidine ring and a methyl ester moiety. Its molecular formula is C₈H₁₄ClNO₃, with a molecular weight of 221.13 g/mol (). The compound is commonly utilized in pharmaceutical research as a precursor or intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or metabolic pathways. The hydrochloride salt form improves stability and crystallinity, making it suitable for analytical and synthetic applications .

Propiedades

Fórmula molecular |

C7H14ClNO3 |

|---|---|

Peso molecular |

195.64 g/mol |

Nombre IUPAC |

methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-7(10)3-5-2-6(9)4-8-5;/h5-6,8-9H,2-4H2,1H3;1H |

Clave InChI |

FLSYDCAABPWONO-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)CC1CC(CN1)O.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride typically involves the reaction of pyrrolidine derivatives with methyl acetate under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or other separation techniques to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the ester group yields an alcohol .

Aplicaciones Científicas De Investigación

Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery and development.

Industry: It is used in the production of various chemical products and intermediates.

Mecanismo De Acción

The mechanism of action of Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate hydrochloride (Compound A ) with structurally analogous pyrrolidine- and piperidine-based esters. Key differences in substituents, physicochemical properties, and applications are highlighted:

Key Insights:

Substituent Effects: The 4-hydroxy group in Compound A enhances polarity and aqueous solubility compared to the 4,4-difluoro analog (Compound B), which is more lipophilic and may exhibit better blood-brain barrier penetration . Amino (Compound C) and phenyl (Compound D) substituents alter electronic properties, affecting receptor binding. For example, Compound D mimics stimulants like methylphenidate, making it relevant in forensic analysis .

Stereochemistry :

- The (2S,4R) configuration in Compound E demonstrates the importance of stereochemistry in drug design, as it influences metabolic stability and enantioselective interactions .

Ester Variations :

- Ethyl esters (Compounds C , F ) generally exhibit slower hydrolysis rates than methyl esters, impacting bioavailability .

Applications :

- Compound A is prioritized in CNS drug development due to its balance of solubility and hydrogen-bonding capacity.

- Compound D serves as an analytical reference standard for detecting stimulant analogs in forensic samples .

Research Findings and Trends

- Fluorinated Analogs : highlights the synthesis of Compound B , where fluorination at the 4-position improves metabolic stability and lipophilicity, a trend observed in protease inhibitors and antipsychotics .

- Chiral Synthesis : and emphasize the role of stereochemistry in optimizing pharmacokinetics. For instance, the (2S,4R) configuration in Compound E reduces off-target interactions in peptide-based therapies .

- Regulatory Relevance : Compound F (Ethylphenidate Hydrochloride) is listed as a controlled substance impurity, underscoring the need for precise analytical methods to distinguish it from therapeutic methylphenidate .

Actividad Biológica

Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride has a molecular formula of and a molecular weight of approximately 173.21 g/mol. The compound features a pyrrolidine ring with a hydroxyl group at the 4-position, which is crucial for its biological interactions. The presence of the acetate moiety enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, influencing the conformation and activity of biomolecules. Additionally, the ester group can undergo hydrolysis, releasing the active pyrrolidine derivative that can modulate enzyme activity.

Table 1: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Hydrogen Bonding | The hydroxyl group forms hydrogen bonds with biological macromolecules, altering their structure and function. |

| Enzyme Interaction | The released pyrrolidine derivative engages with various enzymes, potentially inhibiting or activating them. |

| Receptor Modulation | The compound may affect receptor activities, influencing signaling pathways in cells. |

Biological Activity

Research indicates that Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride exhibits various biological activities, including:

- Antimicrobial Activity: Studies suggest potential effectiveness against certain bacterial strains.

- Cytotoxicity: Evaluations in cell lines have shown varying degrees of cytotoxic effects, indicating possible applications in cancer therapy.

- Neuroprotective Effects: Preliminary findings suggest that this compound may offer protection against neurodegenerative processes by modulating neurotransmitter systems .

Case Studies and Research Findings

- Antimicrobial Studies:

- Cytotoxicity Assays:

- Neuroprotection:

Comparative Analysis with Similar Compounds

To better understand the unique properties of Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid | Contains a carboxylic acid group | Different activity profile compared to acetate derivative |

| (2S,4R)-Methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride | Similar structure but as hydrochloride salt | Variations in solubility and stability affect bioactivity |

The structural differences significantly influence their interactions with biological systems and their overall efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.